Ipratropium bromide

説明

Ipratropium bromide is used to control the symptoms of lung diseases such as asthma, chronic bronchitis, and emphysema . It belongs to the family of medicines known as bronchodilators . It is also used to treat air flow blockage and prevent the worsening of chronic obstructive pulmonary disease (COPD) .

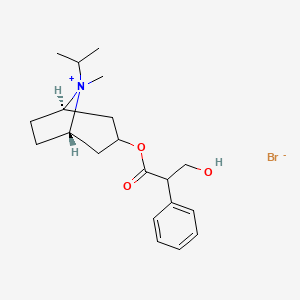

Synthesis Analysis

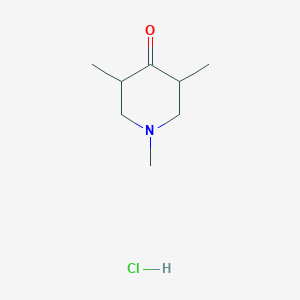

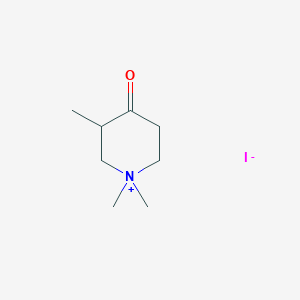

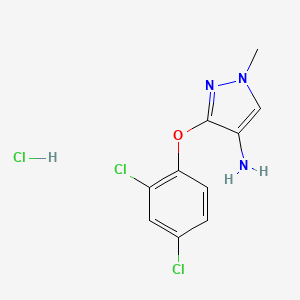

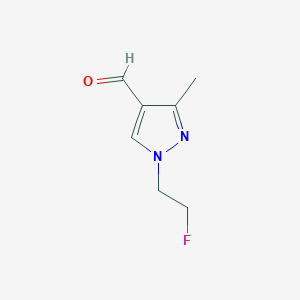

Ipratropium bromide is the quaternary ammonium compound obtained by treating atropine with isopropyl bromide . The synthesis of atropine, which is an ester prepared from tropic acid and tropine, was reported earlier . A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances .Molecular Structure Analysis

The molecular formula of Ipratropium bromide is C20H30BrNO3 . Its average mass is 412.361 Da and its monoisotopic mass is 411.140900 Da .Chemical Reactions Analysis

A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances . The separation was performed on a waters HPLC ZORBAX Eclipse XDB- C8 column .Physical And Chemical Properties Analysis

Ipratropium bromide has a molecular weight of 332.463 and a chemical formula of C20H30NO3 . More detailed physical and chemical properties can be found in the referenced material .科学的研究の応用

Asthma Management

Ipratropium bromide is employed in the treatment of asthma. Although it is somewhat less effective than β₂-adrenoceptor agonist drugs like salbutamol or fenoterol, it still provides bronchodilation in most patients with obstructive airways disease. The onset of maximum effect is slower (around 1.5 to 2 hours) compared to isoprenaline, but significant bronchodilation typically occurs within seconds or minutes of ipratropium inhalation. The duration of effect lasts approximately 4 to 6 hours .

Chronic Bronchitis

Ipratropium bromide is at least as effective as β₂-adrenoceptor agonists in patients with chronic bronchitis. It serves as an alternative when patients do not fully respond to β₂-adrenoceptor agonist drugs. Combining ipratropium with other bronchodilating agents may be beneficial for patients who fail to respond adequately to a single drug regimen .

Exercise-Induced Laryngeal Obstruction (EILO)

Although primarily used for respiratory conditions, inhaled ipratropium bromide has been suggested to improve symptoms related to EILO. However, its use for this purpose cannot be universally recommended without further investigation .

Pediatric Sialorrhea (Drooling)

Ipratropium bromide has also been explored for managing inappropriate drooling in pediatric patients. A double-blind, randomized, placebo-controlled cross-over trial investigated sublingual application of ipratropium bromide for this purpose .

Pharmaceutical Analysis

Ipratropium bromide is utilized as a pharmaceutical secondary standard in various analytical applications, including release testing, method development, and calibration requirements .

Medium and Large Airways Opening

Structurally related to atropine, ipratropium bromide is considered safer and more effective for inhalation use. It opens up the medium and large airways in the lungs, making it valuable for various bronchial disorders .

作用機序

Target of Action

Ipratropium bromide primarily targets the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation.

Mode of Action

Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This inhibition leads to a decrease in parasympathetic activity in the airways .

Biochemical Pathways

The action of Ipratropium bromide leads to a reduction in cholinergic influence on the bronchial musculature . It blocks muscarinic acetylcholine receptors, promoting the degradation of cyclic guanosine monophosphate (cGMP), resulting in a decreased intracellular concentration of cGMP .

Pharmacokinetics

Ipratropium bromide is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . Protein binding of Ipratropium is very low, with only 0-9% of the administered dose being bound . It is metabolized in the gastrointestinal tract by the activity of cytochrome P-450 isoenzymes . About 30% of an oral dose of Ipratropium bromide is absorbed, and a lesser fraction when the drug is given by inhalation .

Result of Action

The primary result of Ipratropium bromide’s action is bronchodilation . By relaxing the bronchial airways, it reverses the narrowing that accounts for wheezy breathing, chest tightness, cough, and abnormal gas exchange . This makes it effective in treating symptoms of chronic obstructive pulmonary disease and asthma .

Action Environment

The action of Ipratropium bromide is influenced by its method of administration. When administered through inhalation, it can produce a local effect without significant systemic absorption . This allows it to directly target the airways, increasing its efficacy in treating respiratory conditions.

将来の方向性

Ipratropium bromide is used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) and asthma . It is also used for the symptomatic relief of rhinorrhea associated with the common cold or seasonal allergic rhinitis for patients 5 years or older . It is commonly administered through inhalation which allows producing a local effect without presenting a significant systemic absorption .

特性

IUPAC Name |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLMOSXCXGLMMN-CLTUNHJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60205-81-4 (Parent) | |

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60858923, DTXSID10860753 | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ipratropium bromide | |

CAS RN |

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ipratropium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

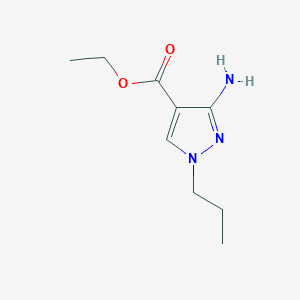

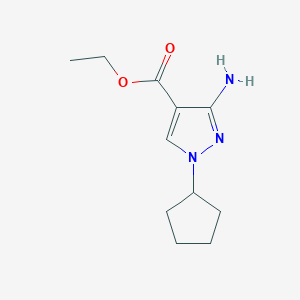

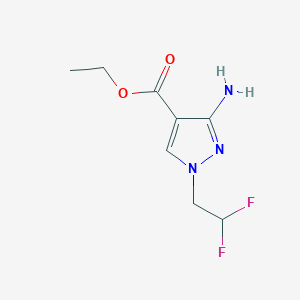

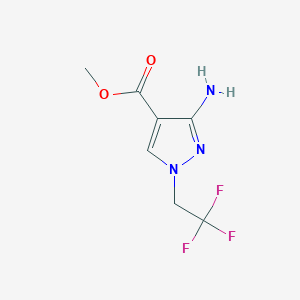

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Ipratropium bromide?

A1: Ipratropium bromide is a non-selective muscarinic antagonist. [] It exerts its bronchodilatory effect by competitively inhibiting the effects of acetylcholine at muscarinic receptors in the airways. [] Acetylcholine, upon binding to these receptors, typically causes smooth muscle contraction, leading to bronchoconstriction. [] Ipratropium bromide blocks this action, effectively reducing bronchomotor tone and inhibiting vagal reflexes that contribute to bronchoconstriction. []

Q2: How does the bronchodilatory effect of Ipratropium bromide differ from that of β2-agonists?

A2: While both Ipratropium bromide and β2-agonists are bronchodilators, they act on different pathways. Ipratropium bromide primarily targets the large airways by antagonizing cholinergic bronchomotor tone. [] In contrast, β2-agonists relax both large and small airway smooth muscle relatively equally. []

Q3: Several studies mention that combining Ipratropium bromide with β2-agonists like Salbutamol leads to greater bronchodilation. What is the basis for this additive effect?

A3: The additive effect observed when combining Ipratropium bromide with β2-agonists stems from their distinct mechanisms of action. [] By targeting both cholinergic and β2-adrenergic pathways simultaneously, a broader spectrum of bronchodilation is achieved, leading to potentially superior clinical outcomes compared to either drug alone. []

Q4: What patient populations might benefit most from Ipratropium bromide treatment?

A6: Clinical trials suggest that Ipratropium bromide is beneficial for patients with asthma, particularly exercise-induced asthma (EIA), and chronic obstructive pulmonary disease (COPD). [, , , , ] While often used as an adjunct to β2-agonists, research indicates its potential as a monotherapy in certain cases. []

Q5: How does the efficacy of Ipratropium bromide compare to Salbutamol in treating asthma and COPD?

A7: Research shows varied results regarding the comparative efficacy of Ipratropium bromide and Salbutamol, with outcomes dependent on factors like disease type, severity, and patient characteristics. [, ] Some studies suggest that Ipratropium bromide may be more effective in chronic bronchitis, while Salbutamol might be more beneficial in asthma. [] Further research is needed to establish definitive conclusions.

Q6: What is the evidence for the efficacy of Ipratropium bromide in treating exercise-induced asthma (EIA)?

A8: Studies have demonstrated the efficacy of Ipratropium bromide in attenuating exercise-induced bronchoconstriction. [, , ] In these studies, pretreatment with Ipratropium bromide significantly reduced the fall in FEV1 following exercise challenge compared to placebo. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。